![molecular formula C8H14ClNOS B1341460 (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride CAS No. 1049713-62-3](/img/structure/B1341460.png)
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride
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Overview
Description
“(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride” is a chemical compound with a molecular weight of 207.72 and a molecular formula of C8H14ClNOS . It is intended for research use only and not for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.72 and a molecular formula of C8H14ClNOS . Additional properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Antisense Oligonucleotides (ASOs) and Small Interfering RNA (siRNA) Chemical modifications, particularly 2’-O-(2-Methoxyethyl)-oligoribonucleotides (2’-O-MOE bases) and 2’-O-Methyl bases are commonly used to confer nuclease resistance to an oligo designed for anti-sense, siRNA or aptamer-based research, diagnostic or therapeutic purposes . These modifications confer nuclease resistance, high binding affinity towards complementary RNA, reduced unspecific protein binding and extended half-life in tissues .
Gapmer Design ASOs
Gapmer design oligonucleotides, contain two to five chemically modified nucleotides’ (LNA, 2’-O methyl or 2’-O-MOE RNA) as ‘wings’ at each terminus flanking a central 5- to 10-base ‘gap’ of DNA, enable cleavage of the target mRNA by RNase H, which recognizes DNA/RNA heteroduplexes .
Oral Bioavailability
Three modified 20-mer antisense oligonucleotides targeted to human intercellular adhesion molecule-1 mRNA were characterized for their presystemic stability and oral bioavailability compared with a first-generation phosphorothioate oligodeoxynucleotide (PS ODN) . The optimal oligonucleotide chemistry for improved permeability and resulting bioavailability was the partially modified 3′ hemimer 2′-O-MOE phosphorothioate oligonucleotide .
RNA Conformation
2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . This has important applications in FDA-approved oligonucleotide therapeutics, siRNAs and anti-miRNAs .
Future Directions
properties
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c1-10-4-3-9-6-8-2-5-11-7-8;/h2,5,7,9H,3-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKXHGSKXFCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CSC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride |
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